molecular formula C10H16O B14358977 2-Methyl-5-(pentan-2-yl)furan CAS No. 94922-72-2

2-Methyl-5-(pentan-2-yl)furan

Katalognummer: B14358977
CAS-Nummer: 94922-72-2
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: DUSKDXTYGMWZIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(pentan-2-yl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a methyl group at the second position and a pentan-2-yl group at the fifth position of the furan ring. Furans are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pentan-2-yl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furans, where 1,4-dicarbonyl compounds undergo cyclization in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cycloisomerization of enyne acetates, which provides a highly efficient route to 2,5-disubstituted furans .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. For example, gold-catalyzed cyclizations of diols and triols in aqueous media have been employed to produce furans under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(pentan-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of furans can lead to the formation of dihydrofurans or tetrahydrofurans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing furans.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofurans and tetrahydrofurans.

    Substitution: Halogenated furans and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(pentan-2-yl)furan has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(pentan-2-yl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, furan derivatives have been shown to exhibit antibacterial activity by inhibiting bacterial enzymes or disrupting cell membranes . The exact molecular pathways involved can vary depending on the specific derivative and its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylfuran: A simpler furan derivative with a methyl group at the second position.

    5-Methylfuran: Another furan derivative with a methyl group at the fifth position.

    2,5-Dimethylfuran: A furan derivative with methyl groups at both the second and fifth positions.

Uniqueness

2-Methyl-5-(pentan-2-yl)furan is unique due to the presence of both a methyl group and a pentan-2-yl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to simpler furan derivatives .

Eigenschaften

94922-72-2

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

2-methyl-5-pentan-2-ylfuran

InChI

InChI=1S/C10H16O/c1-4-5-8(2)10-7-6-9(3)11-10/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

DUSKDXTYGMWZIL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C1=CC=C(O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.